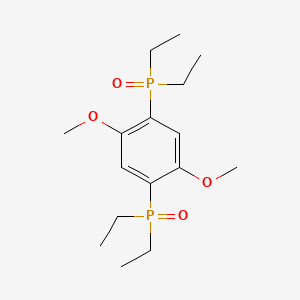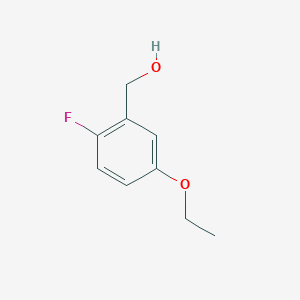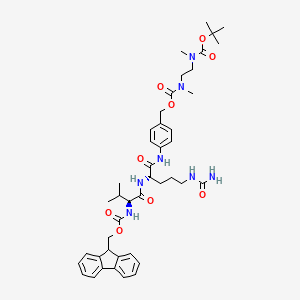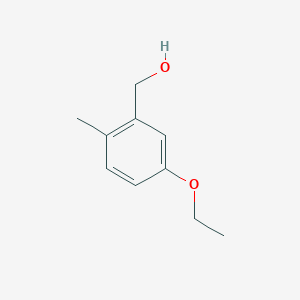
(5-Ethoxy-2-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethoxy-2-methylphenyl)methanol, otherwise known as 5-E2MP, is an aromatic alcohol with a unique structure that has attracted much interest in its potential applications in the scientific and biomedical research fields. It is a colorless, crystalline solid that is soluble in both water and organic solvents. 5-E2MP has been studied for its potential as a reactant in chemical synthesis, its biological activities, and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-E2MP has been studied for its potential applications in the scientific and biomedical research fields. It has been used as a reactant in chemical synthesis, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. 5-E2MP has also been studied for its potential therapeutic applications, as it has been found to possess antifungal, antibacterial, and antiviral properties. In addition, it has been studied for its potential to inhibit certain enzymes involved in the development of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 5-E2MP is still being studied, but it is believed to involve the inhibition of certain enzymes. It is believed that 5-E2MP binds to these enzymes and blocks their activity, thus preventing them from performing their normal functions. This inhibition of enzyme activity is thought to be responsible for the observed antifungal, antibacterial, and antiviral properties of 5-E2MP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E2MP have not yet been fully characterized. However, it has been found to have antifungal, antibacterial, and antiviral properties, and it is believed to be capable of inhibiting certain enzymes involved in the development of cancer and other diseases. In addition, 5-E2MP has been found to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-E2MP in lab experiments offers several advantages. It is a relatively inexpensive compound, and it can be synthesized in a relatively short amount of time. In addition, it is relatively easy to handle and store, and it is soluble in both water and organic solvents. However, there are some limitations to the use of 5-E2MP in lab experiments. Its mechanism of action is not yet fully understood, and its effects on living cells have not yet been fully characterized. In addition, it is not yet known whether it is safe for long-term use in humans.
Direcciones Futuras
There are several potential future directions for the study of 5-E2MP. Further research is needed to fully characterize its mechanism of action and its effects on living cells. In addition, its potential therapeutic applications should be explored further, as it has been found to possess antifungal, antibacterial, and antiviral properties. Finally, further research should be conducted to determine whether 5-E2MP is safe for long-term use in humans.
Métodos De Síntesis
5-E2MP is synthesized through a multi-step process that begins with the reaction of ethyl 4-methylbenzoate and 4-methoxybenzaldehyde. This reaction yields ethyl 4-methoxy-2-methylbenzoate, which is then reacted with sodium hydroxide and ethanol to produce (5-ethoxy-2-methylphenyl)methanol. This reaction is accompanied by a rearrangement of the starting material, which is necessary to form the desired product. The reaction is typically conducted in a solvent such as ethanol, and the reaction conditions can be adjusted to optimize the yield.
Propiedades
IUPAC Name |
(5-ethoxy-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-5-4-8(2)9(6-10)7-11/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZIZNMFXBBNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxy-2-methylphenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

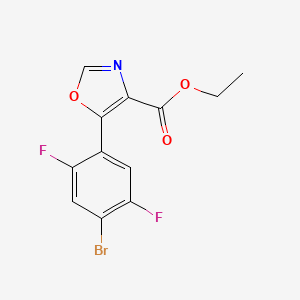

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)
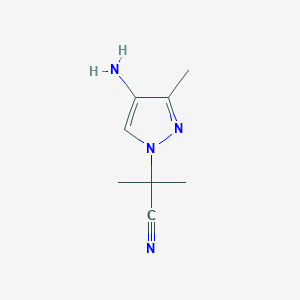

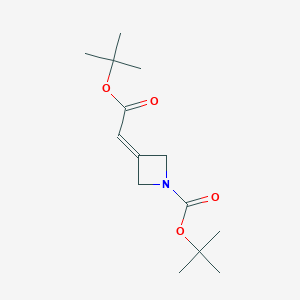
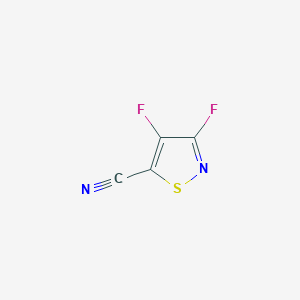
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)
